

MLN8054: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	MLN8054	
Cat. No.:	B1683884	Get Quote

Abstract

MLN8054 is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3][4] Its targeted action disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive technical overview of **MLN8054**, encompassing its chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for its investigation. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of **MLN8054** as a potential therapeutic agent.

Chemical Structure and Properties

MLN8054, with the IUPAC name 4-((9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d] [1]benzazepin-2-yl)amino)benzoic acid, is a synthetic organic compound belonging to the benzazepine class.[5]

Chemical Structure:



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Table 1: Physicochemical Properties of MLN8054

Property	Value	Reference
Molecular Formula	C25H15ClF2N4O2	[6]
Molecular Weight	476.86 g/mol	[6][7]
CAS Number	869363-13-3	[6]
Appearance	White to off-white solid	
Solubility	DMSO: ≥39.05 mg/mL, Insoluble in Ethanol and Water	[1][7][8]
SMILES	O=C(O)C1=CC=C(NC2=NC=C 3C(C4=CC=C(Cl)C=C4C(C5= C(F)C=CC=C5F)=NC3)=N2)C =C1	
InChI	InChI=1S/C25H15CIF2N4O2/c 26-15-6-9-17-18(10-15)23(21- 19(27)2-1-3-20(21)28)29-11- 14-12-30-25(32-22(14)17)31- 16-7-4-13(5-8-16)24(33)34/h1- 10,12H,11H2,(H,33,34) (H,30,31,32)	_

Pharmacology Mechanism of Action



MLN8054 is an ATP-competitive inhibitor of Aurora A kinase.[1][7][9] By binding to the kinase domain, it prevents the autophosphorylation of Aurora A at Thr288, a critical step for its activation.[9] Inhibition of Aurora A kinase activity leads to a cascade of events that disrupt mitotic progression, including defects in centrosome separation, spindle assembly, and chromosome alignment.[3][10][11] This ultimately results in G2/M phase cell cycle arrest, aneuploidy, and subsequent apoptosis or senescence in tumor cells.[1][4][7][12]

Pharmacodynamics

In both in vitro and in vivo studies, **MLN8054** has demonstrated a clear dose-dependent inhibition of Aurora A kinase activity.[10][12] Pharmacodynamic markers of **MLN8054** activity include a decrease in phosphorylated Aurora A (pT288) and an increase in the mitotic index, characterized by an accumulation of cells with misaligned chromosomes and abnormal spindle morphology.[9][10]

Pharmacokinetics

A Phase I clinical trial in patients with advanced solid tumors provided key pharmacokinetic data for **MLN8054**. The terminal half-life of **MLN8054** was estimated to be between 30 and 40 hours.[5] Exposure levels were found to be roughly linear with the administered dose.[5] In preclinical studies, **MLN8054** demonstrated high cell permeability and was not identified as a substrate of P-gp.[9] The primary route of metabolism is through glucuronidation of the carboxylate moiety and hydroxylation of the azepine moiety, mediated by UGT and CYP enzymes, respectively.[11]

Table 2: Pharmacological Properties of MLN8054

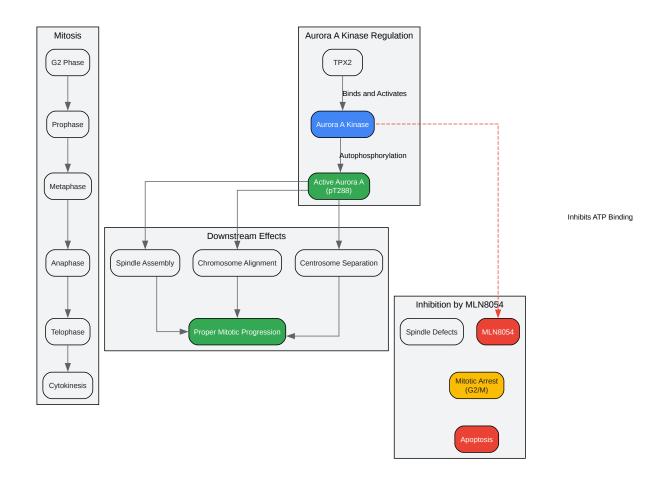
Parameter	Value	Cell Line/System	Reference
Aurora A IC50	4 nM	Recombinant enzyme	[1][2][6][7]
Aurora B IC50	172 nM	Recombinant enzyme	[1][7]
Cell Growth Inhibition	0.11 - 1.43 μΜ	Various human tumor cell lines	[1]
Terminal Half-life (t1/2)	30 - 40 hours	Humans	[5]



Signaling Pathway

The primary signaling pathway affected by **MLN8054** is the Aurora A kinase pathway, which plays a crucial role in regulating mitosis.





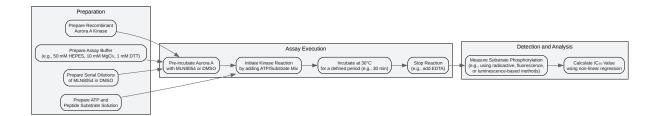
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Aurora A Kinase Signaling Pathway and Inhibition by MLN8054.



Experimental ProtocolsIn Vitro Kinase Assay

This protocol describes the methodology for assessing the inhibitory activity of **MLN8054** against recombinant Aurora A kinase.



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Workflow for an In Vitro Aurora A Kinase Inhibition Assay.

Detailed Methodology:

- Reagent Preparation:
 - Recombinant human Aurora A kinase is expressed and purified.
 - A biotinylated peptide substrate (e.g., LRRASLG) is synthesized.
 - MLN8054 is dissolved in DMSO to create a stock solution and then serially diluted.
 - The kinase reaction buffer is prepared containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂,
 1 mM DTT, and 0.01% Tween-20.[1]



- [y-33P]ATP is used as the phosphate donor.
- Assay Procedure:
 - The kinase, peptide substrate, and varying concentrations of MLN8054 (or DMSO as a vehicle control) are combined in a 96-well plate and pre-incubated.
 - The kinase reaction is initiated by the addition of [y-33P]ATP.
 - The reaction is allowed to proceed at 30°C for a specified time.
 - The reaction is terminated by the addition of EDTA.
- Detection:
 - The phosphorylated substrate is captured on a streptavidin-coated plate.
 - The amount of incorporated radiolabel is quantified using a scintillation counter.
- Data Analysis:
 - The percentage of kinase inhibition is calculated for each MLN8054 concentration relative to the DMSO control.
 - The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

This protocol outlines the steps to evaluate the anti-proliferative effects of **MLN8054** on cancer cell lines.

Detailed Methodology:

- Cell Culture:
 - Human cancer cell lines (e.g., HCT-116, HeLa) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Assay Setup:



- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- MLN8054 is serially diluted in culture medium and added to the cells. A vehicle control (DMSO) is also included.

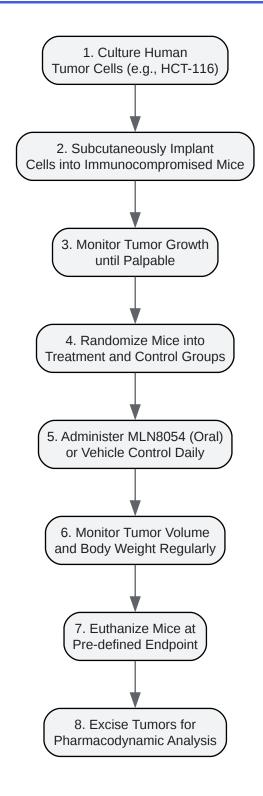
Incubation:

- The plates are incubated for a period of 72 to 96 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Assessment:
 - Cell viability is assessed using a colorimetric or fluorometric assay, such as MTS, MTT, or CellTiter-Glo.
- Data Analysis:
 - The absorbance or fluorescence values are measured using a plate reader.
 - The percentage of cell growth inhibition is calculated for each concentration of MLN8054.
 - The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined.

In Vivo Xenograft Tumor Model

This protocol details the procedure for assessing the in vivo efficacy of **MLN8054** in a mouse xenograft model.





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Workflow for an In Vivo Xenograft Efficacy Study.

Detailed Methodology:



- Animal Model:
 - Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.
- Tumor Cell Implantation:
 - A suspension of human tumor cells (e.g., HCT-116) in a suitable medium is injected subcutaneously into the flank of each mouse.[1]
- Tumor Growth and Randomization:
 - Tumor growth is monitored until the tumors reach a palpable size (e.g., 100-200 mm³).
 - Mice are then randomized into treatment and control groups.
- Drug Administration:
 - MLN8054 is formulated for oral administration and given daily at various dose levels (e.g., 10, 30 mg/kg).[1][13] The control group receives the vehicle.
- Efficacy and Toxicity Monitoring:
 - Tumor volume is measured regularly using calipers.
 - Animal body weight and overall health are monitored as indicators of toxicity.
- Pharmacodynamic Analysis:
 - At the end of the study, tumors are excised and can be analyzed for biomarkers of Aurora
 A inhibition, such as levels of phosphorylated histone H3 (a marker of mitosis) and cleaved
 caspase-3 (a marker of apoptosis), through techniques like immunohistochemistry or
 western blotting.

Conclusion

MLN8054 is a well-characterized, potent, and selective inhibitor of Aurora A kinase with demonstrated anti-proliferative and anti-tumor activity in a range of preclinical models. Its



distinct mechanism of action, oral bioavailability, and established pharmacodynamic markers make it a valuable tool for cancer research and a foundational molecule in the development of next-generation Aurora kinase inhibitors. The technical information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of **MLN8054** and related compounds.

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